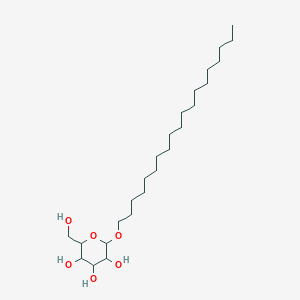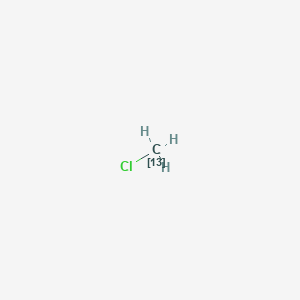
Chloromethane-13C
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chloromethane-13C can be inferred from general chloromethane synthesis methods, which involve the reaction of methanol with hydrogen chloride. Isotopically labeled chloromethane (^13CH_3Cl) can be synthesized through similar reactions using ^13C-labeled methanol or methane as starting materials. These methods enable the tracing of chloromethane's environmental fate and its interactions in chemical processes.
Molecular Structure Analysis
The molecular structure of chloromethane-13C is similar to that of its unlabeled counterpart, consisting of a single carbon atom bonded to three hydrogen atoms and one chlorine atom. The presence of the ^13C isotope does not significantly alter the molecular geometry but allows for detailed NMR spectroscopic studies due to the magnetic properties of ^13C. This facilitates insights into the microphase-separated structures of materials, as studied through solid-state ^13C NMR analyses for materials like polyurethane elastomers and liquid crystalline polyurethanes with different spacer lengths (Ishida et al., 1996; Ishida & Horii, 2002).
Chemical Reactions and Properties
Chloromethane-13C undergoes similar chemical reactions as its unlabeled counterpart, including nucleophilic substitution and elimination reactions. The ^13C label allows for the tracing of chloromethane's transformation in various chemical environments, contributing to understanding its reactivity and stability under different conditions. Studies on chloromethane degradation in soils and by microbial action highlight its environmental transformations and the role of specific microbes in its degradation pathways, using stable isotope and microbial diversity analyses to understand its fate in the environment (Jaeger et al., 2018; Kröber et al., 2021).
Physical Properties Analysis
The physical properties of chloromethane-13C, such as boiling point, vapor pressure, and solubility in water, are similar to those of the non-isotopically labeled compound. The ^13C labeling primarily impacts its use in spectroscopic studies, enabling the detailed investigation of interactions and dynamics in liquid states, as shown in studies of liquid structure in pure methylchloromethane compounds using x-ray diffraction and molecular dynamics computations (Rey et al., 2000).
Applications De Recherche Scientifique
NMR Chemical Shifts in Organometallic Chemistry : Chloromethane-13C NMR chemical shifts are valuable for identifying common organic compounds, especially as reagents or contaminants in deuterated organic solvents. This application is crucial in organometallic chemistry for accurate solvent and reagent analysis (Fulmer et al., 2010).
Atmospheric Science and Environmental Research :
- Studies on bacterial degradation of chloromethane help refine models of the global atmospheric budget of chloromethane, contributing significantly to our understanding of environmental processes (Nadalig et al., 2013).
- The isotopic signature of chloromethane released by plants can constrain their contribution to the atmospheric burden, aiding in environmental monitoring and modeling (Harper et al., 2003).
Molecular Spectroscopy : Ground state molecular parameters for 13C chloromethane isotopologues are derived to improve the determination of hyperfine constants, enhancing the accuracy of molecular spectroscopic analyses (Kania et al., 2008).
Microbiology and Biochemistry : In Methylobacterium extorquens CM4, chloromethane utilization is distinct from methanol utilization. The pCMU01 plasmid drives the tetrahydrofolate-mediated chloromethane dehalogenation pathway, highlighting its role in microbial metabolism and biodegradation processes (Roselli et al., 2013).
Atmospheric Chemistry and Ecology :
- Chloromethane's role in the global atmospheric budget, particularly its production and degradation processes in various ecosystems, is a key area of study. This research aids in understanding chloromethane's impact on atmospheric chemistry and climate change (Keppler et al., 2005).
- Investigating the interaction between plant emissions and microbial degradation of chloromethane sheds light on its ecological and atmospheric dynamics (Ul Haque et al., 2017).
Safety And Hazards
Chloromethane-13C is classified as an extremely flammable gas and contains gas under pressure, which may explode if heated . It is harmful if swallowed and toxic if inhaled . It is also suspected of causing cancer and may cause damage to organs (central nervous system, liver, kidneys) through prolonged or repeated exposure .
Orientations Futures
The use of Chloromethane-13C in hyperpolarized 13C MRI presents fascinating new directions for research and applications with in vivo MR imaging and spectroscopy . It enables real-time non-invasive assessment of metabolic processes and holds great promise for a diverse range of clinical applications spanning fields like oncology, neurology, and cardiology .
Propriétés
IUPAC Name |
chloro(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl/c1-2/h1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHMKBQYUWJMIP-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583926 | |
| Record name | Chloro(~13~C)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethane-13C | |
CAS RN |
19961-13-8 | |
| Record name | Chloro(~13~C)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19961-13-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







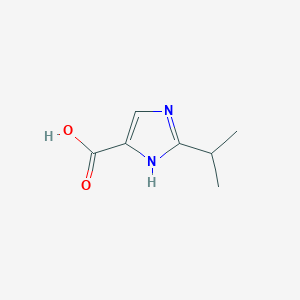
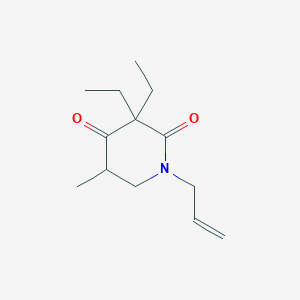



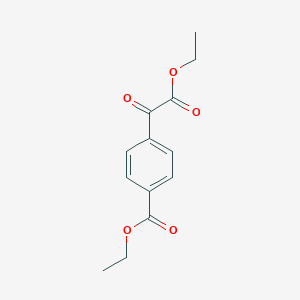
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)


